2-amino-2,8-diazaspiro[4.5]decane-1,3-dione;hydrochloride
Description
2-amino-2,8-diazaspiro[4.5]decane-1,3-dione;hydrochloride is a chemical compound with a unique spirocyclic structure.
Properties
Molecular Formula |
C8H14ClN3O2 |
|---|---|
Molecular Weight |
219.67 g/mol |
IUPAC Name |
2-amino-2,8-diazaspiro[4.5]decane-1,3-dione;hydrochloride |
InChI |
InChI=1S/C8H13N3O2.ClH/c9-11-6(12)5-8(7(11)13)1-3-10-4-2-8;/h10H,1-5,9H2;1H |
InChI Key |
CCLGRQAPDDDFEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC12CC(=O)N(C2=O)N.Cl |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 2-Amino-2,8-diazaspiro[4.5]decane-1,3-dione; Hydrochloride
General Synthetic Strategy
The synthesis of 2-amino-2,8-diazaspiro[4.5]decane-1,3-dione; hydrochloride typically involves multi-step reactions starting from readily available precursors such as urea, diethyl oxalate, ammonium carbonate, and sodium. The process includes sequential reactions, concentration, washing, and drying steps to yield the final hydrochloride salt of the compound. The synthesis is characterized by:
- Primary reaction to form a key intermediate by mixing urea, diethyl oxalate, ammonium carbonate, and sodium.
- Secondary reaction involving treatment of the primary product with concentrated hydrochloric acid.
- Intermediate reaction where the secondary product is reacted with 2-(ethylamino)acetaldehyde and potassium ferricyanide.
This method offers advantages such as low cost, safety, and high yield, making it suitable for industrial scale production.
Detailed Stepwise Synthesis
Primary Reaction
- Reagents: Urea, diethyl oxalate, ammonium carbonate, sodium.
- Procedure:
- Anhydrous methanol is added to a reflux condenser at room temperature.
- Sodium is introduced into the methanol and maintained at 25–30 °C.
- Urea and diethyl oxalate are added sequentially with stirring.
- Ammonium carbonate is then added, and stirring continues.
- Outcome: Formation of a primary product intermediate.
Secondary Reaction
- Reagents: Concentrated hydrochloric acid and the primary product.
- Procedure: The primary product is mixed with concentrated hydrochloric acid to form a secondary product.
- Reaction Conditions: Molar ratios are carefully controlled (hydrochloric acid typically 2–4 equivalents relative to diethyl oxalate).
- Outcome: Conversion to a hydrochloride salt intermediate.
Intermediate Reaction
- Reagents: Secondary product, 2-(ethylamino)acetaldehyde, potassium ferricyanide.
- Procedure: The secondary product is reacted with 2-(ethylamino)acetaldehyde and potassium ferricyanide to form the final product.
- Molar Ratios: 2-(ethylamino)acetaldehyde (1.5–2 equivalents), potassium ferricyanide (0.05–0.10 equivalents).
- Outcome: Formation of the target compound 2-amino-2,8-diazaspiro[4.5]decane-1,3-dione.
Concentration and Purification
- After the intermediate reaction, the suspension is concentrated until a solid precipitate forms.
- The precipitate is collected by filtration.
- Concentration is typically performed twice:
- First concentration reduces volume to 1/10 of the suspension.
- Second concentration reduces volume to 1/3 of the filtrate.
- The solid is washed and dried to obtain the pure hydrochloride salt of the compound.
Reaction Parameters and Yields
| Step | Reagents | Molar Ratios (approx.) | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Primary Reaction | Urea, diethyl oxalate, ammonium carbonate, sodium | 1 : 1.1–1.3 : 0.5–1 : 2 (Na) | Methanol, 25–30 °C, stirring | High | Formation of primary intermediate |
| Secondary Reaction | Concentrated hydrochloric acid, primary product | 2–4 equivalents HCl | Room temperature | High | Conversion to hydrochloride salt |
| Intermediate Reaction | 2-(ethylamino)acetaldehyde, potassium ferricyanide, secondary product | 1.5–2 : 0.05–0.10 | Room temperature, stirring | High | Final product formation |
| Purification | Concentration, filtration, washing | — | Concentration in steps | — | Solid precipitate isolation and drying |
The overall process is reported to have high yields and is amenable to scale-up due to the use of inexpensive and safe reagents.
Alternative Synthetic Routes and Considerations
- Some alternative methods reported involve one-step syntheses using hydantoin, sodium bicarbonate, or benzyl 2-oxopiperidine-1-carboxylate as starting materials; however, these methods suffer from drawbacks such as expensive raw materials or hazardous reagents like sodium cyanide.
- The described three-step method avoids these issues, emphasizing safety and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-amino-2,8-diazaspiro[4.5]decane-1,3-dione;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify specific functional groups within the compound.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced with other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted spirocyclic compounds .
Scientific Research Applications
2-amino-2,8-diazaspiro[4.5]decane-1,3-dione;hydrochloride is a spirocyclic compound with a diazaspiro framework, consisting of two nitrogen atoms integrated into its spirocyclic system, enhancing its chemical reactivity and potential biological activities. It is often encountered in its hydrochloride salt form, increasing its solubility and stability for various applications.
2-amino-2,8-diazaspiro[4.5]decane-1,3-dione exhibits significant biological activity, notably as a kinase inhibitor. Studies indicate it can inhibit receptor-interacting protein kinase 1 (RIPK1), a crucial component in necroptosis, a programmed cell death implicated in inflammatory diseases. By inhibiting RIPK1, this compound may have therapeutic potential for conditions associated with excessive inflammation and cell death.
Potential Therapeutic Applications
Studies on the interactions of 2-amino-2,8-diazaspiro[4.5]decane-1,3-dione with various biological targets suggest its potential as an effective therapeutic agent. Its inhibition of RIPK1 suggests it could modulate pathways involved in cell death and inflammation. Further research is needed to fully understand its interactions and mechanisms of action within biological systems.
Mechanism of Action
The compound exerts its effects primarily by inhibiting the kinase activity of RIPK1. This inhibition blocks the activation of the necroptosis pathway, a form of programmed cell death. By preventing necroptosis, the compound shows potential therapeutic benefits in treating various inflammatory diseases .
Comparison with Similar Compounds
Similar Compounds
8-benzoyl-3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione: Another spirocyclic compound with similar inhibitory activity against RIPK1.
1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione: A related compound with a different substitution pattern on the spirocyclic core.
Uniqueness
2-amino-2,8-diazaspiro[4.5]decane-1,3-dione;hydrochloride is unique due to its specific spirocyclic structure and its potent inhibitory activity against RIPK1. This makes it a valuable compound for further research and development in medicinal chemistry .
Biological Activity
2-Amino-2,8-diazaspiro[4.5]decane-1,3-dione hydrochloride (CAS No. 2696-03-9) is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, including anticancer properties, enzyme inhibition, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of 2-amino-2,8-diazaspiro[4.5]decane-1,3-dione hydrochloride is C8H15ClN2O2, with a molar mass of approximately 188.68 g/mol. Its spirocyclic structure contributes to its biological activity by enhancing interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C8H15ClN2O2 |
| Molar Mass | 188.68 g/mol |
| CAS Number | 2696-03-9 |
Anticancer Activity
Recent studies have demonstrated that compounds related to 2-amino-2,8-diazaspiro[4.5]decane-1,3-dione exhibit notable antiproliferative effects against various cancer cell lines. For instance:
- Cell Lines Tested : Human colon (HCT-116), leukemia (K562), and breast cancer (MDA-MB-231).
- Mechanism : The spirocyclic structure enhances binding affinity to cancer cell receptors, leading to increased apoptosis and reduced cell proliferation.
Case Study: Antiproliferative Effects
In a comparative study involving derivatives of spirocyclic compounds, it was found that modifications on the benzyl moiety significantly increased antiproliferative activity. Substituents such as methoxy and bromo groups were particularly effective in enhancing activity against HCT-116 cells .
Enzyme Inhibition
The compound has also been investigated for its potential as an inhibitor of key enzymes involved in neurodegenerative diseases:
- Acetylcholinesterase (AChE) Inhibition : A study indicated that certain derivatives of diazaspiro compounds inhibited AChE effectively, suggesting potential use in Alzheimer's disease treatment .
Table 2: Enzyme Inhibition Activity
Antimicrobial Properties
Research has shown that compounds containing the diazaspiro framework can inhibit the growth of various fungal strains by affecting chitin synthase activity. This suggests potential applications in developing antifungal agents.
Structure-Activity Relationship (SAR)
The biological activity of 2-amino-2,8-diazaspiro[4.5]decane-1,3-dione hydrochloride is heavily influenced by its structural features. The presence of nitrogen atoms in the spirocyclic structure appears to enhance its interaction with biological targets compared to linear analogs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
